molecular formula C9H13N3O2 B13156343 3-Amino-1-oxo-1,5,6,7,8,8a-hexahydroindolizine-2-carboxamide

3-Amino-1-oxo-1,5,6,7,8,8a-hexahydroindolizine-2-carboxamide

Cat. No.: B13156343
M. Wt: 195.22 g/mol
InChI Key: LTVCRNSWVNDGRL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1-oxo-1,5,6,7,8,8a-hexahydroindolizine-2-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. The exact synthetic route can vary, but it generally includes the following steps:

    Formation of the Indolizine Ring: This step involves the cyclization of a suitable precursor, such as an amino acid derivative, under acidic or basic conditions.

    Introduction of the Amino Group: The amino group is introduced through a nucleophilic substitution reaction, often using ammonia or an amine.

    Oxidation and Carboxylation:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving automated processes and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines.

Major Products Formed:

Mechanism of Action

The mechanism of action of 3-Amino-1-oxo-1,5,6,7,8,8a-hexahydroindolizine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Uniqueness:

Properties

Molecular Formula

C9H13N3O2

Molecular Weight

195.22 g/mol

IUPAC Name

1-hydroxy-3-imino-6,7,8,8a-tetrahydro-5H-indolizine-2-carboxamide

InChI

InChI=1S/C9H13N3O2/c10-8-6(9(11)14)7(13)5-3-1-2-4-12(5)8/h5,10,13H,1-4H2,(H2,11,14)

InChI Key

LTVCRNSWVNDGRL-UHFFFAOYSA-N

Canonical SMILES

C1CCN2C(C1)C(=C(C2=N)C(=O)N)O

Origin of Product

United States

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